3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group, a methylsulfonyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the methylsulfonyl group: This can be done by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the thienyl group: This step involves the coupling of the thienyl group using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory or anticancer agents.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its unique chemical structure.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and thienyl groups can enhance its binding affinity and specificity towards these targets. The methylsulfonyl group can influence the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 3-(4-fluorophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 3-(4-methylphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole lies in the presence of the bromophenyl group, which can significantly influence its reactivity and binding properties. The combination of the bromophenyl, methylsulfonyl, and thienyl groups provides a unique chemical environment that can be exploited for various applications, making it distinct from its analogs.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S2/c1-21(18,19)17-13(14-3-2-8-20-14)9-12(16-17)10-4-6-11(15)7-5-10/h2-8,13H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQVRVMPXUKHKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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